BenchChemオンラインストアへようこそ!

Tertiapin LQ

Ion channel pharmacology Renal physiology Pain research

Tertiapin LQ is an essential research tool for studies requiring unequivocal attribution of a physiological effect to Kir1.1 (ROMK1) channels. Its >250-fold selectivity over GIRK channels, achieved through specific amino acid substitutions, eliminates the confounding off-target effects common with non-selective Kir channel inhibitors. This makes it the gold standard for dissecting ROMK1 function in complex tissues like kidney and cardiac myocytes, serving as a critical positive control for target validation in novel Kir1.1 modulator development. Non-interchangeable with its less selective parent compound, Tertiapin-Q.

Molecular Formula C106H179N33O24S4
Molecular Weight 2428.0 g/mol
Cat. No. B1151254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTertiapin LQ
Molecular FormulaC106H179N33O24S4
Molecular Weight2428.0 g/mol
Structural Identifiers
InChIInChI=1S/C106H179N33O24S4/c1-12-56(8)83-103(161)137-84(57(9)13-2)104(162)138-85(58(10)14-3)105(163)139-42-26-34-78(139)102(160)131-70(44-55(6)7)94(152)126-68(35-36-79(112)140)92(150)133-75-51-166-167-52-76(134-95(153)69(43-54(4)5)127-87(145)59(11)111)100(158)130-73(47-81(114)142)98(156)135-77(101(159)129-72(46-80(113)141)97(155)125-67(93(151)136-83)33-25-41-118-106(116)117)53-165-164-50-74(88(146)120-49-82(143)121-64(30-18-22-38-108)89(147)122-63(86(115)144)29-17-21-37-107)132-91(149)66(32-20-24-40-110)123-90(148)65(31-19-23-39-109)124-96(154)71(128-99(75)157)45-60-48-119-62-28-16-15-27-61(60)62/h15-16,27-28,48,54-59,63-78,83-85,119H,12-14,17-26,29-47,49-53,107-111H2,1-11H3,(H2,112,140)(H2,113,141)(H2,114,142)(H2,115,144)(H,120,146)(H,121,143)(H,122,147)(H,123,148)(H,124,154)(H,125,155)(H,126,152)(H,127,145)(H,128,157)(H,129,159)(H,130,158)(H,131,160)(H,132,149)(H,133,150)(H,134,153)(H,135,156)(H,136,151)(H,137,161)(H,138,162)(H4,116,117,118)/t56-,57-,58-,59-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1
InChIKeyWUMIWMIQOSXVPZ-ZPWFPUPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tertiapin LQ: High-Selectivity Kir1.1 Channel Blocker for Targeted Potassium Channel Research


Tertiapin LQ is a synthetic, 21-amino acid peptide derivative of the honeybee (Apis mellifera) venom toxin tertiapin. It functions as a potent, reversible inhibitor of specific subtypes of inwardly rectifying potassium (Kir) channels, with a pronounced >250-fold selectivity for the renal outer medullary potassium channel, Kir1.1 (ROMK1), over the G-protein-coupled inwardly rectifying potassium (GIRK) channel subtypes Kir3.1/3.2 and Kir3.1/3.4 . This compound was engineered from tertiapin-Q via targeted amino acid substitutions to achieve a unique pharmacological profile optimized for Kir1.1 research applications [1].

Why Generic Kir Channel Blockers Cannot Substitute for Tertiapin LQ


The class of inwardly rectifying potassium (Kir) channel inhibitors is pharmacologically diverse, with significant variations in subtype selectivity, potency, and in vivo efficacy. Tertiapin LQ is not interchangeable with its parent compounds or other analogs. While its precursor, tertiapin-Q, is a high-affinity blocker of both Kir1.1 (ROMK1) and Kir3.1/3.4 (GIRK1/4) channels with Ki values of 1.3 nM and 13.3 nM, respectively , Tertiapin LQ exhibits a >250-fold selectivity window that drastically reduces off-target activity on the Kir3.x (GIRK) family . This property is a direct consequence of specific, engineered amino acid mutations (His13Gln and Met13Leu/Gln) which reconfigure the binding interface with the channel pore [1]. Attempting to use a less selective analog in an experiment focused on Kir1.1 function would confound results with simultaneous GIRK channel inhibition, thereby invalidating conclusions about physiological or pathological mechanisms attributed to ROMK1.

Quantitative Evidence for Tertiapin LQ's Unique Differentiation


Tertiapin LQ Exhibits >250-Fold Selectivity for Kir1.1 Over Kir3.x Subtypes

Tertiapin LQ provides unparalleled discrimination between the Kir1.1 (ROMK1) channel and the Kir3.1/3.2 and Kir3.1/3.4 (GIRK) channels. In vitro binding assays demonstrate that Tertiapin LQ binds to Kir1.1 with a dissociation constant (Kd) of 1.1 nM, while its affinity for Kir3.1/3.2 is 274 nM (a 249-fold difference) and for Kir3.1/3.4 is 361 nM (a 328-fold difference) . This level of selectivity is not observed with the parent compound, Tertiapin-Q, which binds to both Kir1.1 (Ki=1.3 nM) and Kir3.1/3.4 (Ki=13.3 nM) with high affinity, resulting in a mere 10-fold selectivity window .

Ion channel pharmacology Renal physiology Pain research

Tertiapin LQ's High Potency at Kir1.1 Matches Parental High-Affinity Blockers

Despite its engineered selectivity, Tertiapin LQ maintains high-affinity blockade of its primary target, Kir1.1. The Kd value of 1.1 nM for Tertiapin LQ at Kir1.1 is statistically equivalent to the Ki of 1.3 nM for Tertiapin-Q at the same channel . This indicates that the amino acid substitution(s) conferring selectivity did not come at the cost of potency on the intended target. Furthermore, both compounds exhibit similar low-nanomolar potency that is comparable to the native toxin tertiapin's IC50 of ~2 nM at ROMK1 [1].

Electrophysiology Nephrology Drug discovery

Tertiapin LQ Demonstrates Functional Selectivity in Neuronal Tissue

The functional consequence of Tertiapin LQ's selectivity profile was validated in an ex vivo neuronal preparation. In brain slices containing the hippocampus, bath application of 300 nM Tertiapin LQ did not evoke any inward current and failed to prevent the increase in net inward current caused by arginine vasopressin (AVP) application. In stark contrast, the same concentration (300 nM) of the GIRK channel blocker Tertiapin-Q evoked a significant inward current on its own and subsequently occluded the AVP-induced current increase [1]. This demonstrates that at a concentration that would fully inhibit both Kir1.1 and GIRK channels with Tertiapin-Q, Tertiapin LQ is functionally silent at GIRK channels.

Neuroscience Cerebellar physiology In vivo pharmacology

Tertiapin LQ Suppresses Learned Purkinje Cell Responses In Vivo Without Affecting Spontaneous Firing

Tertiapin LQ has proven effective for in vivo applications. In decerebrate ferrets, local application of the Kir3 antagonist Tertiapin LQ (5-200 µM) into the superficial layers of the cerebellar cortex suppressed the performance of classically conditioned Purkinje cell pause responses to a conditional stimulus. Notably, and consistent with its selectivity profile, Tertiapin LQ had no detectable effect on the spontaneous firing rate of the Purkinje cells [1], [2]. This demonstrates that the compound can cross the cell membrane and modulate physiologically relevant, activity-dependent processes in vivo without causing a generalized disruption of neuronal excitability.

Behavioral neuroscience Cerebellum Learning and memory

Optimal Applications of Tertiapin LQ Based on Differentiated Evidence


Isolating Kir1.1 (ROMK1) Function in Renal and Cardiovascular Physiology

Tertiapin LQ is the preferred tool for studies requiring definitive attribution of a physiological effect to Kir1.1 channels. Its >250-fold selectivity over GIRK channels allows researchers to confidently inhibit ROMK1 in complex tissues like kidney tubules or cardiac myocytes, where multiple Kir channel subtypes are co-expressed, without the confounding influence of GIRK channel blockade. This is critical for dissecting the specific role of ROMK1 in potassium homeostasis and renal function.

Investigating GIRK-Dependent Learning and Memory with High Precision In Vivo

The demonstrated ability of Tertiapin LQ to suppress conditioned Purkinje cell pause responses in vivo without affecting baseline neuronal firing [1] makes it an invaluable reagent for behavioral neuroscientists. It can be used to probe the role of Kir3 (GIRK) channels in specific learning and memory circuits within the cerebellum and potentially other brain regions, offering a cleaner pharmacological intervention than less selective or more broadly active modulators.

Validating Target Engagement in Kir1.1-Focused Drug Discovery Programs

In pharmaceutical research aimed at developing novel Kir1.1 modulators for hypertension or other renal disorders, Tertiapin LQ serves as a high-quality positive control and a chemical probe for target validation. Its high affinity for Kir1.1 (Kd = 1.1 nM) and well-characterized selectivity profile [2] allow for robust, reproducible assays to benchmark novel compounds, ensuring that observed effects are due to Kir1.1 engagement and not off-target Kir channel activity.

Dissecting Neuronal Circuitry Where Kir1.1 and GIRK Have Overlapping Roles

In brain regions like the hippocampus, where both Kir1.1 and GIRK channels are present, Tertiapin LQ is essential for differentiating their contributions. As shown in comparative functional assays, a 300 nM concentration of Tertiapin LQ has no effect on GIRK-mediated currents, whereas Tertiapin-Q produces a robust effect [2]. This allows for the specific investigation of Kir1.1's role in neuronal excitability and synaptic plasticity, a task impossible with non-selective Kir channel blockers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tertiapin LQ

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.